molecular formula C5H10ClN B180657 3-Chloro-1-methylpyrrolidine CAS No. 10603-46-0

3-Chloro-1-methylpyrrolidine

Cat. No.: B180657
CAS No.: 10603-46-0
M. Wt: 119.59 g/mol
InChI Key: CAHQEQOLLRTHEM-UHFFFAOYSA-N
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Description

3-Chloro-1-methylpyrrolidine is a synthetically valuable N-methylated, chlorinated heterocycle that serves as a key chiral intermediate in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, contributing to desirable three-dimensional coverage and the ability to explore pharmacophore space effectively due to sp3-hybridization . The presence of the chlorine atom at the 3-position is a critical structural feature; chlorine-containing fragments are a mainstay in medicinal chemistry, with over 250 FDA-approved drugs featuring this halogen, as it can profoundly influence a molecule's biological activity, lipophilicity, and metabolic stability . The specific stereochemistry of the (R)-enantiomer further enhances its utility for designing selective ligands that target enantioselective proteins, allowing researchers to investigate and optimize binding profiles and avoid the potential toxicity or inactivity of one stereoisomer . This compound is primarily used as a versatile building block for the construction of more complex, biologically relevant molecules, enabling the synthesis of novel compounds for evaluation as potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQEQOLLRTHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494987
Record name 3-Chloro-1-methylpyrrolidine
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Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-46-0
Record name 3-Chloro-1-methylpyrrolidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-methylpyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 3 Chloro 1 Methylpyrrolidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the introduction of a chlorine atom at the 3-position of a 1-methylpyrrolidine (B122478) precursor. This can be conceptually approached through direct halogenation, though the selective functionalization of an unactivated C-H bond presents significant challenges.

Strategies Involving Halogenation of Pyrrolidine (B122466) Precursors

The direct chlorination of 1-methylpyrrolidine at the 3-position is a challenging transformation due to the relatively inert nature of the C-H bonds and the potential for reaction at other positions, including the more activated C2 position adjacent to the nitrogen atom. Research into the thermodynamics of halogenating pyrrolidinium-based ionic liquids suggests that while halogenation is thermodynamically favorable, controlling the regioselectivity is a key obstacle.

Free-radical chlorination of saturated hydrocarbons is a known method, but it often leads to a mixture of products, making it unsuitable for the selective synthesis of 3-chloro-1-methylpyrrolidine. The reactivity of the different C-H bonds in 1-methylpyrrolidine would need to be carefully considered to achieve the desired isomer.

Alternative strategies often involve the use of more specialized reagents or reaction conditions to direct the halogenation. N-chlorosuccinimide (NCS) is a common reagent for allylic and benzylic chlorinations, and its application in the presence of a radical initiator or under photochemical conditions could potentially be explored for the chlorination of 1-methylpyrrolidine. However, achieving high selectivity for the 3-position remains a significant synthetic hurdle.

Ring-Closure Methods for Pyrrolidine Core Formation

Ring-Closure Methods for Pyrrolidine Core Formation

An alternative and often more controlled approach to this compound involves the construction of the pyrrolidine ring from acyclic precursors that already contain the desired chlorine atom or a precursor functional group.

Cyclization Reactions Utilizing Halogenated Building Blocks

One effective strategy involves the reaction of a primary amine with a difunctionalized building block containing a halogen. For instance, the reaction of methylamine with a 1,4-dihalobutane derivative can lead to the formation of the 1-methylpyrrolidine ring. Specifically, using a precursor such as 1,4-dichloro-2-butanol, which can be derived from but-2-ene-1,4-diol, provides a handle for introducing the chloro substituent at the desired position. The hydroxyl group can be converted to a leaving group, facilitating the final ring-closing step.

Another approach utilizes epichlorohydrin as a starting material. Reaction of epichlorohydrin with a cyanide source can open the epoxide to form a chlorohydrin nitrile. Subsequent reduction of the nitrile to an amine, followed by intramolecular cyclization, can yield a 3-hydroxypyrrolidine derivative. The hydroxyl group can then be converted to a chlorine atom using standard chlorinating agents like thionyl chloride or sulfuryl chloride, followed by N-methylation to afford this compound.

A patented method describes the synthesis of 1-substituted-3-halopyrrolidines by reacting a 1-substituted-Δ³-pyrroline with a concentrated aqueous hydrogen halide solution. The requisite Δ³-pyrroline is formed by the cyclization of a cis-1,4-dihalobutene-2 with a primary amine, such as methylamine nih.gov. This method provides a direct route to the 3-halopyrrolidine scaffold from a halogenated acyclic precursor.

Starting MaterialReagentsProductReference
cis-1,4-Dihalobutene-2, Methylamine1. Cyclization 2. Concentrated HX3-Halo-1-methylpyrrolidineUS3691198A nih.gov
Epichlorohydrin1. NaCN 2. Reduction 3. Cyclization 4. SOCl₂ 5. N-MethylationThis compoundGeneral Methodology

Intramolecular Amination Pathways

Intramolecular amination reactions are powerful tools for the synthesis of nitrogen-containing heterocycles. The Hofmann-Löffler-Freytag reaction is a classic example of such a transformation and is particularly relevant for the synthesis of pyrrolidines wikipedia.orgwordpress.comambeed.comalfa-chemistry.com. This reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, typically initiated by heat or UV light. This radical then abstracts a hydrogen atom from the δ-carbon through a 1,5-hydrogen atom transfer, leading to the formation of a carbon-centered radical. Subsequent halogen transfer and cyclization upon treatment with a base affords the pyrrolidine ring.

For the synthesis of this compound, this would involve starting with an N-chloro-N-methylbutylamine derivative where the chlorine atom is positioned to direct the cyclization to form the desired product. The regioselectivity of the hydrogen atom abstraction is a key factor in the success of this reaction, with a preference for δ-hydrogen abstraction leading to the formation of five-membered rings.

Reaction NamePrecursorKey StepsProduct
Hofmann-Löffler-FreytagN-Halo-N-methylbutylamine1. N-centered radical formation 2. 1,5-Hydrogen atom transfer 3. Halogen transfer 4. CyclizationSubstituted 1-methylpyrrolidine

Asymmetric Synthesis and Stereocontrol of this compound

The presence of a stereocenter at the 3-position of this compound means that it can exist as two enantiomers. The development of stereoselective methods to access each enantiomer in high purity is of significant importance for applications in pharmaceuticals and as chiral ligands or catalysts.

Enantioselective Pathways to Chiral this compound

Several strategies can be employed to achieve the asymmetric synthesis of chiral this compound. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

Chiral Auxiliaries: A common approach involves the attachment of a chiral auxiliary to an acyclic precursor to direct the stereochemistry of a key bond-forming reaction, such as a cyclization or a nucleophilic substitution. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product. For example, a chiral amine could be used as the nitrogen source in a ring-closure reaction with a halogenated building block, with the stereochemistry of the amine directing the formation of one enantiomer of the 3-chloropyrrolidine product.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including pyrrolidines. Chiral amine catalysts, such as proline and its derivatives, can be used to catalyze Michael additions or other conjugate additions to α,β-unsaturated systems, which can then be further elaborated to form the chiral pyrrolidine ring. An enantioselective [3+2] cycloaddition reaction between an azomethine ylide and a chlorinated alkene, catalyzed by a chiral organocatalyst, could potentially provide a direct route to chiral 3-chloropyrrolidines.

Kinetic Resolution: Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For the synthesis of chiral this compound, a racemic mixture of 3-hydroxy-1-methylpyrrolidine could be subjected to an enzymatic kinetic resolution, for example, using a lipase to selectively acylate one enantiomer. The separated enantiomers of the alcohol can then be individually converted to the corresponding chloride with retention of stereochemistry. Lipase-catalyzed kinetic resolutions are well-established for a variety of alcohols and can provide high enantiomeric excess for both the acylated product and the unreacted alcohol.

MethodStrategyKey Feature
Chiral AuxiliariesCovalent attachment of a chiral molecule to control stereochemistry.The auxiliary directs the formation of a specific stereoisomer.
OrganocatalysisUse of a small chiral organic molecule as a catalyst.Enantioselective formation of key bonds in the pyrrolidine ring construction.
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral catalyst/reagent.Separation of a racemic precursor, such as 3-hydroxy-1-methylpyrrolidine.

Diastereoselective Approaches in Pyrrolidine Derivatization

Diastereoselective synthesis is crucial for controlling the three-dimensional arrangement of atoms in molecules with multiple stereocenters. For pyrrolidine derivatives, achieving the desired diastereomer is essential as biological activity is often dependent on specific stereochemistry. nih.gov Various methods have been developed to synthesize substituted pyrrolidines in a diastereoselective manner.

One common strategy involves multicomponent reactions where up to three stereogenic centers can be constructed in a single operation. For instance, the reaction of optically active phenyldihydrofuran with an N-tosyl imino ester and silane reagents, catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), can afford highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.govnih.gov The reaction proceeds through a Lewis acid-promoted formation of a benzylic carbocation, followed by an intramolecular ring closure with the sulfonamide. nih.gov

Another approach is the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. This method generates aldimines in situ, which then react to form pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to be a high-yielding route for disubstituted pyrrolidines. nih.gov These reactions can produce both 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity, depending on the reaction conditions and substrate conformation. nih.gov

Table 1: Comparison of Diastereoselective Pyrrolidine Synthesis Methods This table is interactive. You can sort and filter the data.

Method Key Reagents Catalyst Typical Diastereoselectivity Reference
Multicomponent Reaction Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane TiCl₄ Single diastereomer nih.gov
Three-Component Reaction Aldehydes, Amines, 1,1-Cyclopropanediesters Yb(OTf)₃ High (cis-2,5) organic-chemistry.org
Intramolecular Aminooxygenation Alkenyl sulfonamides Copper(II) Excellent (cis or trans) nih.gov
Aza-Michael/Michael Cascade Nitroalkenes, Tosylaminomethyl enones Bifunctional squaramide up to 91:9 dr researchgate.net

Chiral Auxiliary and Catalytic Asymmetric Induction in Pyrrolidine Synthesis

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a primary goal in modern organic synthesis. This is often accomplished using either chiral auxiliaries or catalytic asymmetric induction.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. A well-known example is the use of Oppolzer's chiral sultam in asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidine moieties. This method has been successfully applied in the enantioselective synthesis of the key chiral pyrrolidine fragment of Upadacitinib. acs.org Evans oxazolidinones are another class of popular chiral auxiliaries used in stereoselective reactions like aldol additions and alkylations to create chiral centers.

Catalytic asymmetric induction employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Pyrrolidine-based scaffolds themselves are privileged structures for use as organocatalysts. acs.org For instance, enantioenriched pyrrolidines can be synthesized via a chiral amine-derived iridacycle complex that catalyzes a "borrowing hydrogen" annulation directly from racemic diols and primary amines. organic-chemistry.org

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent a powerful strategy for synthesizing enantioenriched pyrrolidines. nih.gov Combining H/D exchange with this cycloaddition allows for the construction of α-deuterated pyrrolidine derivatives with excellent stereoselectivity and high levels of deuterium incorporation. nih.gov

Table 2: Examples of Chiral Methodologies in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

Method Chiral Source Key Transformation Stereoselectivity Reference
Chiral Auxiliary Oppolzer's Camphorsultam 1,3-Dipolar Cycloaddition 98:2 er acs.org
Asymmetric Catalysis Chiral Phosphoric Acid 'Clip-Cycle' Aza-Michael High ee whiterose.ac.uk
Asymmetric Catalysis Iridacycle Complex Borrowing Hydrogen Annulation High ee organic-chemistry.org
Asymmetric Catalysis Copper(I) / Chiral Ligand 1,3-Dipolar Cycloaddition Excellent ee/dr nih.gov

Advanced Synthetic Techniques in Pyrrolidine Chemistry

Electrochemical Functionalization and Derivatization Strategies

Electrochemistry offers a powerful and often milder alternative to traditional chemical reagents for oxidation and reduction reactions. In pyrrolidine chemistry, electrochemical methods have been developed for the selective functionalization of C-H bonds.

The Shono-type oxidation, which involves the oxidation of a C-H bond adjacent to a nitrogen atom, can be challenging due to the high oxidation potentials required. acs.orgacs.org An electrochemical aminoxyl-mediated approach allows this transformation to proceed at a lower redox potential, enhancing functional group tolerance. acs.orgacs.org This method has been used to selectively convert functionalized pyrrolidines into valuable pyrrolidinone products, which are important motifs in biologically active compounds. organic-chemistry.org The process can be carried out using simple and cost-effective equipment like the ElectraSyn 2.0 with stainless-steel or nickel electrodes, making it a scalable and accessible alternative to methods requiring expensive platinum electrodes. acs.orgorganic-chemistry.org

More recently, an electrochemical amination method has been developed to access pyrrolidines from amino alcohol substrates. nih.gov This approach serves as a mild and economical alternative to the classic Mitsunobu reaction, avoiding the use of azo-oxidants. nih.gov

Table 3: Electrochemical Synthesis of Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.

Reaction Type Substrate Key Mediator/Setup Product Key Advantage Reference
Shono-type Oxidation Functionalized Pyrrolidines ketoABNO / ElectraSyn 2.0 Pyrrolidinones High selectivity, functional group tolerance acs.orgorganic-chemistry.org
Alcohol Amination Amino alcohols PPh₃ / Electrochemical Cell Pyrrolidines Azo-free, mild conditions nih.gov

Radical-Mediated Cyclization Reactions for Pyrrolidine Rings

Radical reactions provide unique pathways for the formation of cyclic systems. Radical-mediated cyclizations are a powerful tool for constructing the pyrrolidine ring, typically proceeding via a 5-exo-trig cyclization of a nitrogen-centered or carbon-centered radical onto an alkene or alkyne. nsf.gov

Iminyl radicals, a type of nitrogen-centered radical, can be generated from O-acyloximes or O-phenyloximes and undergo 5-exo-trig cyclizations to form pyrrolines. nsf.gov These reactions can be initiated by microwave irradiation, and the resulting cyclic radicals can be trapped by various agents to form C-C, C-N, C-O, or C-S bonds, leading to a diverse range of functionalized products. nsf.gov

Another strategy involves the photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group. nih.gov In this process, a nitrogen-centered radical is formed, which triggers an intramolecular cyclization to a vinyl radical. Subsequent chlorination with a source like N-chlorosuccinimide (NCS) yields 2-(1-chlorovinyl)pyrrolidines. nih.gov Tin hydride-mediated radical cyclization of precursors like N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide is also an effective method for pyrrolidine synthesis. organic-chemistry.org

Table 4: Radical Cyclization Approaches to Pyrrolidines This table is interactive. You can sort and filter the data.

Radical Type Precursor Initiation Method Product Type Reference
Iminyl Radical O-Phenyloximes Microwave Irradiation Functionalized Pyrrolines nsf.gov
Nitrogen-Centered Radical N-(Allenyl)sulfonylamides Photochemical (Ru-catalyst) 2-(1-Chlorovinyl)pyrrolidines nih.gov
Carbon-Centered Radical N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide TTMSS / AIBN / UV Disubstituted Pyrrolidine organic-chemistry.org

Green Chemistry Principles Applied to N-Methylpyrrolidine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N-methylpyrrolidine, a widely used intermediate, has been a target for the application of these principles.

Traditional methods for synthesizing N-methylpyrrolidine often involve high temperatures and pressures, along with toxic solvents and expensive catalysts, resulting in yields often below 50%. researchgate.net A greener approach has been developed that utilizes water as the solvent, an inexpensive and environmentally benign potassium carbonate (K₂CO₃) catalyst, and a moderate reaction temperature of 90°C. researchgate.netvjs.ac.vn This process, involving the reaction of methylamine and 1,4-dibromobutane, achieved a product yield of 50.3%, demonstrating a more efficient, economical, and environmentally friendly alternative to conventional methods. researchgate.netvjs.ac.vn

Another green route involves the synthesis of N-methylpyrrolidone (NMP), a related compound, from bio-based γ-aminobutyric acid (GABA). A one-pot procedure achieves the cyclization of GABA to 2-pyrrolidone and its subsequent methylation using methanol as the methylating agent, with a simple halogen salt as a catalyst. rsc.org This method provides a pathway to NMP from renewable resources with high selectivity and conversion. rsc.org

Table 5: Green vs. Conventional Synthesis of N-Methylpyrrolidine This table is interactive. You can sort and filter the data.

Parameter Conventional Method (Example) Green Chemistry Method
Reactants 1,4-butanediol, methylamine 1,4-dibromobutane, methylamine
Solvent Toxic organic solvents or none Water
Catalyst Modified ZSM-5, Copper chromite Potassium Carbonate (K₂CO₃)
Temperature >300°C 90°C
Pressure High pressure (e.g., 1000-5000 psig) Atmospheric pressure
Yield <50% ~50%
Environmental Impact High (toxic solvents, high energy) Low (benign solvent, moderate temp.)
Reference researchgate.netvjs.ac.vn researchgate.netvjs.ac.vn

Iii. Reactivity and Chemical Transformations of 3 Chloro 1 Methylpyrrolidine

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyrrolidine (B122466) ring is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. These reactions typically proceed via an S(_N)2 mechanism, though the formation of a strained bicyclic aziridinium (B1262131) ion intermediate can also facilitate substitution, similar to the reactivity observed in related haloamines like 3-chloropiperidines. This intermediate enhances the electrophilicity of the carbon center, making it highly reactive towards nucleophiles.

Heteroatom nucleophiles readily displace the chloride in 3-Chloro-1-methylpyrrolidine to form new carbon-heteroatom bonds.

Amines: The reaction with primary or secondary amines leads to the formation of 3-amino-1-methylpyrrolidine derivatives. The reaction of alkyl halides with amines is a well-established method for forming C-N bonds. youtube.com However, such reactions can sometimes lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the newly formed amine also acting as a nucleophile. chemguide.co.uk To achieve selective mono-alkylation, controlling the stoichiometry by using a large excess of the reacting amine is often necessary.

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with alkyl halides to form thioethers. researchgate.net The reaction of this compound with a thiol (R-SH) or a thiolate salt (R-S) would yield a 3-(alkylthio)-1-methylpyrrolidine. The high nucleophilicity of sulfur makes this conversion particularly effective. ias.ac.in Research on 3-chloro-1,2,4-thiadiazole analogues has shown their high reactivity towards protein thiols, underscoring the general reactivity of chloro-substituted heterocycles with thiol groups. nih.govresearchgate.net

Alcohols: Alcohols are weaker nucleophiles than amines or thiols. Their direct reaction with this compound to form ethers is typically slow. To facilitate this transformation, the alcohol is often deprotonated with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide ion. Alternatively, the hydroxyl group of the alcohol can be converted into a better leaving group, though in this context, it is the chloride on the pyrrolidine that serves as the leaving group. libretexts.org The alkylation of phenols with the related 1-(3-chloropropyl)pyrrolidine demonstrates the formation of an ether linkage, proceeding through a highly reactive azetidinium ion intermediate. figshare.com

NucleophileReactant ExampleProduct StructureProduct Name Example
Amine Diethylamine3-(Diethylamino)-1-methylpyrrolidine
Thiol Ethanethiol3-(Ethylthio)-1-methylpyrrolidine
Alcohol/Alkoxide Sodium methoxide3-Methoxy-1-methylpyrrolidine

The nucleophilic substitution pathway allows for the synthesis of a diverse range of functionalized pyrrolidine adducts. By choosing a nucleophile with additional functional groups, complex molecules can be assembled. For instance, reaction with the anion of a β-ketoester followed by subsequent chemical transformations can lead to novel heterocyclic systems.

This strategy is valuable in medicinal chemistry for building molecular scaffolds. For example, the synthesis of pyrroloindoline natural products has been achieved through the nucleophilic displacement of a leaving group on the pyrrolidine ring by various carbon, oxygen, sulfur, and nitrogen nucleophiles, highlighting the versatility of this approach. syr.edu Similarly, new azetidinone derivatives have been synthesized by reacting imines with chloroacetyl chloride, demonstrating the formation of new ring structures through substitution of a chlorine atom. mdpi.com

Oxidation and Reduction Chemistry

The tertiary amine of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H(_2)O(_2)), peroxy acids like m-chloroperoxybenzoic acid (mCPBA), or other reagents like sodium percarbonate. organic-chemistry.org The resulting N-oxide introduces a polar N-O bond, which alters the compound's physical and chemical properties, including its solubility and electronic characteristics. nih.gov

The synthesis of chiral pyrrolidine N-oxides from proline derivatives has been a subject of study, indicating that such oxidations can be performed on functionalized pyrrolidine rings. liverpool.ac.uk The formation of an N-oxide can also influence the reactivity of the rest of the molecule and is a key functional group in various bioactive compounds. mdpi.com

Table of Common Oxidizing Agents for N-Oxide Formation

Oxidizing Agent Typical Conditions
Hydrogen Peroxide (H(_2)O(_2)) Often used in excess, can be slow without a catalyst. nih.gov
m-Chloroperoxybenzoic acid (mCPBA) Highly effective, common in laboratory synthesis.
Sodium Percarbonate An efficient and environmentally friendly oxygen source. organic-chemistry.org

The carbon-chlorine bond in this compound can be cleaved under reductive conditions. This process, known as reductive dehalogenation, replaces the chlorine atom with a hydrogen atom, yielding 1-methylpyrrolidine (B122478). This transformation can be accomplished using various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or with reducing agents like sodium borohydride in the presence of a catalyst.

Studies on the reductive dehalogenation of other chlorinated organic compounds, such as nitrapyrin, show that such transformations can be achieved under specific chemical or biological conditions. nih.gov This reaction effectively removes the chloro functional group, which can be a useful step in a multi-step synthesis to produce the simple N-methylpyrrolidine scaffold.

Cross-Coupling and Alkylation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In principle, this compound could act as an electrophilic partner in such reactions, coupling with organoboron compounds (boronic acids or esters) to form 3-aryl- or 3-vinyl-1-methylpyrrolidine derivatives.

However, the success of Suzuki couplings with chloro-substituted saturated heterocycles can be challenging. While there are numerous examples with chloropyridines and other aromatic chlorides, researchgate.netnih.govnih.gov the C(sp³)-Cl bond is generally less reactive than C(sp²)-Cl bonds in these reactions. Specialized catalyst systems, often employing electron-rich and sterically hindered phosphine ligands, are typically required to achieve efficient coupling with alkyl chlorides. Studies on the Suzuki-Miyaura coupling of 3-chloropyridine have shown it to be almost inactive under certain ligand-free conditions, indicating that careful optimization of reaction parameters would be necessary. nih.gov

This compound can serve as an alkylating agent, transferring the 1-methylpyrrolidin-3-yl group to a nucleophile. mt.com As discussed previously, this reactivity can be enhanced by the intramolecular assistance of the tertiary amine. The nitrogen lone pair can displace the chloride to form a transient, highly strained, and electrophilic bicyclic aziridinium ion. This intermediate is then readily attacked by a nucleophile, leading to the alkylated product.

A clear example of this mechanism is seen in the alkylation of a phenol by the structurally related 1-(3-chloropropyl)pyrrolidine, where the formation of an intermediate azetidinium ion was identified as the key reactive species. figshare.com This pathway allows this compound to alkylate a variety of nucleophiles, including phenols, amines, and thiols, under conditions that promote the formation of this reactive intermediate.

Utilization of the Halogen Moiety in Carbon-Carbon Coupling Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, and while they have been extensively developed for aryl and vinyl halides, the use of alkyl halides presents a unique set of challenges. The reactivity of this compound in such transformations is of interest for the synthesis of 3-substituted pyrrolidine derivatives.

The success of coupling reactions involving alkyl halides is highly dependent on the nature of the halide, the catalyst system, and the specific reaction type. For secondary alkyl chlorides like this compound, challenges such as slower oxidative addition to the palladium catalyst and the potential for competing β-hydride elimination can arise. However, advancements in ligand design and catalyst systems have expanded the scope of these reactions to include less reactive alkyl halides.

Below is a summary of major carbon-carbon bond-forming reactions and their general applicability to secondary alkyl chlorides, which provides a framework for understanding the potential reactivity of this compound.

While specific documented examples of this compound in these particular named reactions are not prevalent in the literature, the general reactivity patterns of secondary alkyl chlorides suggest that with the appropriate choice of catalyst and reaction conditions, its participation in such transformations is plausible. For instance, in a Negishi coupling, the transmetalation step with a highly reactive organozinc reagent can often overcome the challenges associated with the use of an alkyl chloride. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Similarly, modern catalyst systems for Suzuki-Miyaura coupling have shown increasing tolerance for sp3-hybridized electrophiles. whiterose.ac.uknih.govnih.govyonedalabs.comlibretexts.org

Alkylation Reactions via the Reactive Chloro Moiety

The chlorine atom at the 3-position of this compound renders this carbon atom electrophilic and thus susceptible to nucleophilic substitution. This allows the compound to act as an alkylating agent for a variety of nucleophiles. The tertiary amine within the pyrrolidine ring can participate in the reaction, leading to a mechanism that may deviate from a simple S_N2 pathway.

The reaction is often proposed to proceed through an intermediate aziridinium ion. This bicyclic, positively charged intermediate is highly strained and therefore very reactive towards nucleophiles. The formation of the aziridinium ion is an intramolecular S_N2 reaction, where the nitrogen atom displaces the chloride. The subsequent attack of an external nucleophile on one of the carbon atoms of the aziridinium ring leads to the formation of the alkylated product. This mechanistic pathway is analogous to that observed for 3-chloropiperidines. d-nb.info

A variety of nucleophiles can be alkylated using this methodology, leading to the introduction of the 1-methylpyrrolidin-3-yl moiety onto different substrates.

The intermediacy of the aziridinium ion has important stereochemical implications. If the starting this compound is chiral, the nucleophilic attack on the symmetric aziridinium ion can lead to a mixture of stereoisomers.

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound, with a halogen and a tertiary amine in a five-membered ring, provides the potential for intramolecular reactions, leading to rearrangements and the formation of new cyclic structures.

Ring expansion of pyrrolidine derivatives to piperidines is a known transformation in heterocyclic chemistry. In the case of halo-substituted pyrrolidines, this can be facilitated by the intramolecular participation of the nitrogen atom. A relevant example is the recyclization of the isomeric compound 2-(chloromethyl)-1-methylpyrrolidine to 3-chloro-1-methylpiperidine. stackexchange.com

This reaction is understood to proceed through the formation of a bicyclic aziridinium cation intermediate. The nitrogen's lone pair attacks the carbon bearing the chlorine atom, displacing the chloride and forming a strained [3.1.0] bicyclic system. The subsequent attack of the chloride ion on one of the methylene carbons of the three-membered ring leads to the opening of the aziridinium ring and the formation of the more stable six-membered piperidine ring.

While this specific rearrangement starts from an isomer, a similar mechanistic pathway could be envisioned for this compound under certain conditions that would favor the formation of a highly strained bicyclic intermediate, which could then rearrange. However, the formation of the requisite bicyclic system from this compound would be more strained than in the case of its 2-(chloromethyl) isomer, making this rearrangement less likely without significant activation.

Table of Compounds Mentioned

Iv. Mechanistic Investigations of 3 Chloro 1 Methylpyrrolidine Reactions

Elucidation of Reaction Pathways

Reaction pathways for 3-chloro-1-methylpyrrolidine can be broadly categorized into radical and ionic mechanisms, each involving distinct intermediates and reaction conditions.

Radical chain reactions proceed through a sequence of initiation, propagation, and termination steps involving free-radical intermediates. The Hofmann-Löffler-Freytag (HLF) reaction is a classic example of an intramolecular radical chain mechanism used to synthesize pyrrolidine (B122466) rings. encyclopedia.pubnih.gov This reaction typically starts with an N-haloamine in an acidic medium. mdma.ch Under thermal or photochemical conditions, a nitrogen-centered radical is generated, which then abstracts a hydrogen atom from a carbon atom (commonly at the δ-position) within the same molecule. mdma.ch This intramolecular 1,5-hydrogen transfer creates a carbon-centered radical, which subsequently propagates the chain and leads to a cyclized product. mdma.ch

It is important to note that the Hofmann-Löffler-Freytag reaction is a method for the synthesis of pyrrolidines from acyclic or different cyclic precursors, rather than a reaction that this compound itself would undergo. encyclopedia.pubmdma.ch The starting material for an HLF reaction is an N-haloamine, and the process serves to form the pyrrolidine ring. nih.govquizlet.com As this compound already possesses a stable pyrrolidine ring, it would not be a substrate for a classical HLF cyclization reaction. There is no readily available literature describing other radical chain mechanisms where this compound serves as the starting material.

Ionic mechanisms involving charged intermediates are highly plausible for this compound, given its structure as a β-chloroamine. Nucleophilic substitution reactions on this substrate are unlikely to proceed via a simple intermolecular S(_N)2 or S(_N)1 mechanism. Instead, the reaction pathway is likely dominated by intramolecular participation of the nitrogen atom's lone pair of electrons.

This participation leads to the formation of a highly reactive, bicyclic intermediate known as an aziridinium (B1262131) cation (specifically, a 1-methyl-1-azoniabicyclo[3.1.0]hexane cation). encyclopedia.pubnih.gov This process occurs when the nitrogen atom acts as an internal nucleophile, displacing the chloride leaving group. nih.gov Aziridinium ions are known to be key intermediates in the reactions of many nitrogen-containing compounds. mdma.chresearchgate.net

The proposed mechanism involves two main steps:

Formation of the Aziridinium Intermediate: The nitrogen lone pair attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular S(_N)2-type step. This results in the formation of the strained, three-membered aziridinium ring fused to the five-membered pyrrolidine ring.

Nucleophilic Ring-Opening: The formed aziridinium ion is a potent electrophile due to significant ring strain. It is rapidly attacked by an external nucleophile. This attack opens the three-membered ring to yield the final substitution product.

The characterization of such transient intermediates often relies on kinetic studies, trapping experiments, and computational modeling, as their high reactivity makes direct observation difficult.

Kinetics and Thermodynamics of Chemical Transformations

The kinetics and thermodynamics of chemical reactions quantify their rates and energy changes, respectively. For the proposed ionic mechanism involving this compound, the kinetic profile would likely follow a two-step process.

The formation of the aziridinium ion is often the rate-determining step. The rate of this step would depend on factors such as:

Solvent Polarity: Polar solvents would stabilize the forming ions (the aziridinium cation and the departing chloride anion), thus accelerating the reaction.

Temperature: As with most chemical reactions, higher temperatures would increase the reaction rate by providing the necessary activation energy.

No specific experimental kinetic or thermodynamic data for reactions of this compound are available in the reviewed literature. A summary of the factors that would influence these parameters is presented below.

Parameter Influencing Factors Expected Effect on Aziridinium Ion Pathway
Kinetics (Rate) Solvent Polarity, Temperature, Nature of NucleophileIncreased solvent polarity and temperature would likely increase the rate of aziridinium ion formation. A more reactive nucleophile would accelerate the second (ring-opening) step.
Thermodynamics (Favorability) Ring Strain of Intermediate, Stability of ProductsThe high ring strain of the aziridinium ion makes it a high-energy intermediate. The overall reaction is driven by the formation of a more stable, ring-opened product.

Regioselectivity and Stereoselectivity in Reaction Mechanisms

Regioselectivity and stereoselectivity are critical aspects of reaction mechanisms, defining the orientation and spatial arrangement of the products. libretexts.orgbiosynth.com In the context of the aziridinium ion mechanism for this compound, both concepts are highly relevant to the ring-opening step.

Regioselectivity: The aziridinium intermediate formed from this compound is unsymmetrical. Nucleophilic attack can potentially occur at either of the two carbon atoms of the aziridinium ring (the original C3 and C4 of the pyrrolidine ring). The preference for attack at one site over the other is the regioselectivity. biosynth.comambeed.com The outcome is generally governed by electronic and steric factors, often following patterns similar to the ring-opening of epoxides. In neutral or basic conditions, attack at the less sterically hindered carbon is typically favored.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. researcher.life The nucleophilic ring-opening of the aziridinium ion is expected to proceed via an S(_N)2 mechanism. This means the nucleophile will attack the carbon atom from the side opposite to the C-N bond of the ring. nih.gov Consequently, if the starting this compound is chiral, the reaction would proceed with a predictable stereochemical outcome (inversion of configuration at the center of attack), making the reaction stereoselective.

Detailed studies involving chiral variants of this compound and various nucleophiles would be required to fully map the regiochemical and stereochemical preferences of its reactions.

V. Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1 Methylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Chloro-1-methylpyrrolidine by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, protons attached to carbons adjacent to the nitrogen atom and the chlorine atom will experience different shielding effects, resulting in distinct chemical shifts. The N-methyl group typically appears as a singlet, while the pyrrolidine (B122466) ring protons exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ 2.3 - 2.5 Singlet
H-2, H-5 2.5 - 3.2 Multiplet
H-3 4.2 - 4.5 Multiplet

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of neighboring atoms. The carbon atom bonded to the chlorine atom (C-3) is expected to be significantly downfield due to the deshielding effect of the halogen. Similarly, the carbons adjacent to the nitrogen atom (C-2 and C-5) and the N-methyl carbon will have characteristic chemical shifts. vjs.ac.vn

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
N-CH₃ ~40
C-2, C-5 55 - 65
C-3 60 - 70

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

To fully characterize the three-dimensional structure and stereochemistry of this compound, advanced NMR techniques are employed. numberanalytics.com These methods can help determine the relative configuration of stereocenters and analyze the conformational dynamics of the pyrrolidine ring. researchgate.net

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons. numberanalytics.com COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. numberanalytics.com

NOESY/ROESY : Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining spatial proximity between atoms. numberanalytics.com These experiments can reveal through-space interactions, which are essential for assigning stereochemistry and understanding the preferred conformation of the five-membered ring. nih.gov

Computational Modeling : In conjunction with experimental data, quantum mechanics (QM) and density functional theory (DFT) calculations can be used to predict stable conformations and their corresponding NMR parameters, aiding in the interpretation of complex spectra. numberanalytics.com

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.

C-H stretching : Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-N stretching : The stretching vibration of the C-N bond in the pyrrolidine ring usually appears in the 1000-1250 cm⁻¹ range.

C-Cl stretching : The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can provide information about the conformation around the C-Cl bond.

CH₂ bending : Bending (scissoring) vibrations of the CH₂ groups in the ring are found around 1450-1470 cm⁻¹. libretexts.org

FT-IR can be used to monitor the synthesis of related compounds and to identify key functional groups in the final product. koreascience.krrsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretch (aliphatic) 2850-3000
CH₂ bend 1450-1470
C-N stretch 1000-1250

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. epequip.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information about the carbon skeleton and the C-Cl bond. horiba.com The positions of Raman bands are reported as Raman shifts, which correspond to the vibrational frequencies of the molecule. elodiz.com The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. primescholars.comvliz.be

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound. It provides vital information about the molecule's mass-to-charge ratio (m/z), which in turn confirms its molecular weight and, with high resolution, its elemental formula. Coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS offers unparalleled sensitivity and specificity for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₅H₁₀ClN, the theoretical monoisotopic mass is calculated to be 119.0501770 Da. nih.gov When analyzed by HRMS, typically using a soft ionization technique like electrospray ionization (ESI), the compound is often observed as its protonated form, [M+H]⁺. The measured mass of this ion should align closely with the theoretical value, providing strong evidence for the correct chemical formula.

Table 1: Theoretical Mass Data for HRMS Analysis of this compound
SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)Source
Neutral Molecule [M]C₅H₁₀ClN119.0501770 nih.gov
Protonated Molecule [M+H]⁺C₅H₁₁ClN⁺120.0579541Calculated

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an effective method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint."

The fragmentation pattern of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of groups such as a chlorine atom, a methyl group, or through ring cleavage. whitman.edu The stability of the pyrrolidine ring can influence the fragmentation, often leading to a more intense molecular ion peak compared to linear alkanes. whitman.edu While specific experimental data for this compound is not widely published, a representative GC-MS method for volatile amines is detailed below.

Table 2: Representative GC-MS Parameters for Volatile Amine Analysis
ParameterConditionSource/Rationale
GC ColumnRtx-Volatile Amine (30-60 m, 0.25-0.32 mm ID, 1-5 µm film thickness) nih.govrestek.com Specialized columns for basic and polar compounds to ensure good peak shape.
Carrier GasHelium at a constant flow of 1-2 mL/min nih.govgdut.edu.cn Inert and provides good chromatographic efficiency.
InjectorSplitless or Split (e.g., 10:1 ratio) at 250-290°C gdut.edu.cn Ensures efficient vaporization without thermal degradation.
Oven ProgramInitial 40-80°C, ramp at 5-25°C/min to 250-290°C, hold for 3-10 min nih.govgdut.edu.cn Gradient elution is necessary to separate analytes from solvent and impurities.
MS IonizationElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
MS DetectorQuadrupole or Ion TrapCommon detectors for routine GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique ideal for polar and non-volatile compounds. nih.gov Chemical suppliers indicate that LC-MS is a standard method used in the quality control and characterization of this compound. ambeed.combldpharm.com The analysis typically involves separation using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) followed by detection with a mass spectrometer. nih.govbohrium.com

Given the polar nature of the tertiary amine in this compound, HILIC can be an effective separation strategy. bohrium.comdiva-portal.org ESI in positive ion mode (ESI+) is the most common ionization source for this type of analyte, readily forming the protonated molecule [M+H]⁺, which is then detected by the mass analyzer.

Table 3: Representative LC-MS Parameters for Polar Amine Analysis
ParameterConditionSource/Rationale
LC ColumnHILIC Amide or Reversed-Phase C18 (e.g., 2.1 x 100 mm, <3 µm particle size) bohrium.comnih.gov HILIC provides good retention for polar compounds; C18 is a versatile alternative.
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium Formate diva-portal.orgnih.gov Common additives to improve peak shape and ionization efficiency.
Mobile Phase BAcetonitrile with 0.1% Formic Acid nih.gov The organic component of the mobile phase for gradient elution.
Flow Rate0.4 - 0.6 mL/min nih.gov Typical flow rates for analytical LC columns.
MS IonizationElectrospray Ionization, Positive Mode (ESI+)Efficiently ionizes polar amines to form [M+H]⁺ ions.
MS DetectorTriple Quadrupole (QqQ) or Time-of-Flight (TOF)QqQ for targeted quantification; TOF for high-resolution accurate mass measurement.

Chromatographic Methods for Purity Assessment and Analytical Separations

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used methods for this purpose.

HPLC is a robust and reliable technique for determining the purity of pharmaceutical intermediates and other chemical compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound's retention time is recorded, and the peak area is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial suppliers confirm the use of HPLC for the quality control of this compound. bldpharm.com

Table 4: Typical HPLC Conditions for Purity Analysis of Pyrrolidine Derivatives
ParameterConditionSource/Rationale
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)Standard for RP-HPLC of small organic molecules.
Mobile PhaseGradient of Water (with 0.1% TFA or Formic Acid) and AcetonitrileAllows for the separation of compounds with a range of polarities.
Flow Rate1.0 mL/minA standard flow rate for 4.6 mm ID columns.
DetectorUV at ~210 nm or Evaporative Light Scattering Detector (ELSD)The compound lacks a strong chromophore, so low UV wavelength or ELSD is required.
Column Temperature25-30 °C (Ambient or controlled)Ensures reproducible retention times.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC, utilizing columns with sub-2 µm particle sizes to achieve much higher resolution, faster analysis times, and greater sensitivity. nih.govbohrium.com The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the densely packed columns. UPLC is particularly advantageous for high-throughput analysis in process development and quality control environments. Its application to this compound is noted by chemical suppliers, underscoring its utility in modern analytical workflows. ambeed.combldpharm.com The improved efficiency of UPLC allows for better separation of closely related impurities from the main compound peak.

Table 5: Representative UPLC Conditions for High-Throughput Analysis
ParameterConditionSource/Rationale
ColumnUPLC BEH HILIC or C18 (e.g., 2.1 x 50-100 mm, 1.7-1.8 µm particle size) bohrium.comnih.gov Standard UPLC columns offering high efficiency.
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile nih.gov Similar to HPLC but with faster gradients due to shorter run times.
Flow Rate0.5 - 0.8 mL/min nih.gov Higher linear velocities are used in UPLC to maximize throughput.
DetectorUV-Vis Photodiode Array (PDA) and/or Mass Spectrometer (MS)PDA provides spectral information while MS provides mass confirmation.
Analysis Time< 5 minutes diva-portal.org UPLC significantly reduces run times compared to conventional HPLC.

Vi. Computational Chemistry and Theoretical Studies of 3 Chloro 1 Methylpyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-1-methylpyrrolidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. youtube.comdoubtnut.com This approach offers a balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

Below is an interactive table presenting hypothetical yet realistic DFT-calculated geometric parameters for the most stable conformer of this compound, based on the B3LYP functional and a 6-31G(d) basis set.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl1.79 Å
Bond LengthN-CH₃1.47 Å
Bond LengthN-C₂1.48 Å
Bond LengthC₂-C₃1.54 Å
Bond AngleCl-C₃-C₂109.5°
Bond AngleC₂-N-C₅108.0°
Dihedral AngleCl-C₃-C₂-N-150.0° (for one possible conformer)

The electronic structure analysis from DFT also yields information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, such as electronic transition energies and oscillator strengths. rsc.orgnih.gov This information is used to simulate and interpret ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comyoutube.com

For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions. These electronic transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The following interactive table shows hypothetical TD-DFT results for the principal electronic transitions of this compound in a non-polar solvent, calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Predicted Electronic Transitions for this compound

TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁235 nm0.005HOMO → LUMO
S₀ → S₂210 nm0.012HOMO-1 → LUMO
S₀ → S₃195 nm0.080HOMO → LUMO+1

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques that are used to study the behavior of molecules, from their static conformations to their dynamic interactions over time.

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The substituents on the ring, in this case, the chloro and methyl groups, influence the relative stability of these conformers. Conformational analysis aims to identify the different stable conformations (local minima on the potential energy surface) and the energy barriers between them. uni-muenchen.de

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. q-chem.comreadthedocs.ioresearchgate.net By scanning the PES, for instance by systematically changing a dihedral angle, one can map out the energy landscape of the molecule, identifying stable conformers and transition states for conformational changes. For this compound, key dihedral angles within the pyrrolidine ring would be systematically varied to construct the PES. Studies on N-chloro- and N-methylpyrrolidine have shown that substitution at the nitrogen atom has a minor effect on the ring structure, but the position of the substituent (axial vs. equatorial) significantly impacts the conformational energies.

Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. mdpi.comresearchgate.net DFT-based reactivity descriptors, derived from the electronic structure, can provide quantitative measures of reactivity.

Key reactivity descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netyoutube.com For this compound, the nitrogen atom's lone pair would be an electron-rich site, while the hydrogen atoms and the region around the carbon bonded to chlorine would be relatively electron-poor.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com They help to identify the most likely sites for nucleophilic and electrophilic attack.

These descriptors can be used to predict the outcome of various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom. Computational studies can model the entire reaction pathway, identifying the transition state and calculating the activation energy, which determines the reaction rate. For instance, the reaction of this compound with a nucleophile can be modeled to determine whether it proceeds via an S(_N)1 or S(_N)2 mechanism. nih.gov

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorPredicted ValueInterpretation
HOMO Energy-7.5 eVRelated to the ability to donate electrons.
LUMO Energy0.5 eVRelated to the ability to accept electrons.
HOMO-LUMO Gap8.0 eVIndicator of chemical stability.
Ionization Potential7.5 eVEnergy required to remove an electron.
Electron Affinity-0.5 eVEnergy released when an electron is added.

Understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, is crucial for predicting its behavior in different environments. Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose.

Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. rsc.org The output of a docking simulation includes the binding pose and a scoring function that estimates the binding affinity. nih.govexlibrisgroup.com This is particularly relevant in drug discovery for identifying potential biological targets.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. mdpi.comnih.govnih.govmdpi.comresearchgate.net An MD simulation of this compound in a solvent, like water, would reveal details about its solvation shell and the nature of its interactions with water molecules. If docked into a protein's binding site, an MD simulation can assess the stability of the complex and the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that maintain the interaction.

Prediction of Select Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. Computational methods enable the prediction of these descriptors based on the molecule's structure.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in the molecule. It is a critical parameter for predicting the transport properties of molecules, such as cell permeability. The TPSA for this compound is primarily determined by the contribution of its nitrogen atom. Based on computational models of structurally related compounds like 1-methylpyrrolidine (B122478) and 1-ethyl-3-chloropyrrolidine, the TPSA of this compound is calculated to be 3.2 Ų. nih.govechemi.com

Table 1: Predicted Topological Polar Surface Area (TPSA) of this compound

Molecular DescriptorPredicted Value
Topological Polar Surface Area (TPSA)3.2 Ų

Hydrogen bonding plays a pivotal role in molecular recognition and the physical properties of substances. The potential of a molecule to participate in hydrogen bonding is quantified by its number of hydrogen bond acceptors and donors.

Hydrogen Bond Acceptors: These are electronegative atoms (like nitrogen, oxygen, or fluorine) with lone pairs of electrons that can accept a hydrogen atom from a donor. In this compound, the nitrogen atom of the pyrrolidine ring contains a lone pair of electrons and can act as a hydrogen bond acceptor.

Hydrogen Bond Donors: These are hydrogen atoms covalently bonded to highly electronegative atoms. The molecule this compound does not possess any hydrogen atoms attached to nitrogen or oxygen, and therefore, it has no hydrogen bond donors.

Table 2: Predicted Hydrogen Bond Acceptor/Donor Counts for this compound

DescriptorCount
Hydrogen Bond Acceptor Count1
Hydrogen Bond Donor Count0

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is generally defined as any single non-ring bond, bonded to a non-terminal heavy (non-hydrogen) atom. Bonds to terminal methyl groups are often excluded from this count in many computational algorithms. The structure of this compound consists of a rigid pyrrolidine ring. The only single non-ring bond is between the nitrogen atom and the methyl group. Following the common convention of excluding the rotation of terminal methyl groups, the number of rotatable bonds in this compound is considered to be zero. nih.gov This indicates a relatively rigid molecular structure.

Table 3: Predicted Rotatable Bond Count for this compound

DescriptorCount
Rotatable Bond Count0

Vii. Applications of 3 Chloro 1 Methylpyrrolidine As a Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical Intermediates and Drug Development

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. 3-Chloro-1-methylpyrrolidine serves as a crucial precursor for the synthesis of pharmaceutical intermediates, enabling the construction of these important therapeutic agents.

A significant application of a closely related derivative is in the synthesis of the anticholinergic drug Glycopyrrolate . While the final step involves quaternization of the ring nitrogen, the core synthesis relies on establishing the ester linkage at the 3-position of the pyrrolidine ring. Synthetic routes described in patents indicate that a 3-halopyrrolidine derivative is a key intermediate. google.comgoogle.com The halide at the 3-position is displaced by the sodium salt of α-cyclopentylmandelic acid to form the required ester. The N-methyl group is already present in the structure of this compound, making it an ideal starting point for such syntheses.

The general strategy involves the reaction of the 3-chloro group with a suitable nucleophile, which is often a fragment of the final drug molecule. This reactivity allows medicinal chemists to systematically modify drug candidates and explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Pharmaceutical Precursor Application

Target Drug Class Intermediate Role of this compound Key Transformation

Role in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is utilized as a raw material in the synthesis of various pesticides. The development of novel agrochemicals is critical for crop protection, and heterocyclic compounds are frequently incorporated into the structures of modern insecticides, herbicides, and fungicides to enhance their biological activity and selectivity.

The introduction of the 1-methylpyrrolidin-3-yl moiety into a potential agrochemical can influence its physical properties, such as solubility and stability, as well as its interaction with biological targets in pests. While specific, publicly documented examples of commercial pesticides derived directly from this compound are not widespread in the literature, its classification as a key raw material points to its role in the proprietary development of new active ingredients within the agrochemical industry. The synthetic principles are analogous to those in drug development, where the chloro-substituent is displaced to connect the pyrrolidine ring to other parts of the final pesticidal molecule. googleapis.com

Building Block for Natural Product Synthesis and Analogues

Many biologically active natural products, particularly alkaloids, feature the pyrrolidine ring as a core structural element. nih.govrsc.org The total synthesis of these complex molecules is a significant challenge in organic chemistry. This compound can serve as a valuable chiral or achiral building block for the synthesis of these natural products or, more commonly, their analogues. rsc.org

Synthetic chemists can utilize this compound to introduce the N-methylpyrrolidine unit into a larger structure. Furthermore, the chloro group provides a handle for chemical modification, which is central to the creation of natural product analogues. researchgate.netnih.gov By replacing the chlorine with different functional groups, researchers can generate a library of related compounds that are not found in nature. This process, known as diverted total synthesis, is crucial for:

Investigating the structure-activity relationship (SAR) to identify the key pharmacophore of the natural product.

Improving the potency, selectivity, or metabolic stability of the parent natural product.

For instance, if a natural product contains a hydroxyl group at the equivalent position, using the chloro-analogue provides an alternative synthetic route that might avoid protecting group manipulations or allow for stereochemical control via an Sₙ2 inversion.

Use in the Construction of Functionalized Heterocycles

The primary application of this compound in organic synthesis is as a substrate for nucleophilic substitution reactions to generate a diverse range of 3-substituted pyrrolidines. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by a wide variety of nucleophiles. Depending on the substrate, nucleophile, and reaction conditions, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. uci.edu

This transformation is a powerful tool for creating libraries of compounds for screening in drug discovery and materials science. The N-methyl group often imparts desirable properties, such as increased water solubility and the ability to cross the blood-brain barrier in certain contexts. A general scheme for this transformation is shown below, followed by a table of examples.

General Reaction Scheme:

(Image of this compound reacting with a generic nucleophile "Nu" to yield 3-Nu-1-methylpyrrolidine and a chloride ion)

Table 2: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu:⁻) Reagent Example Product: 3-Substituted-1-methylpyrrolidine
Azide (N₃⁻) Sodium Azide (NaN₃) 3-Azido-1-methylpyrrolidine
Cyanide (CN⁻) Sodium Cyanide (NaCN) 1-Methylpyrrolidine-3-carbonitrile
Hydroxide (OH⁻) Sodium Hydroxide (NaOH) 1-Methylpyrrolidin-3-ol
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) 3-Methoxy-1-methylpyrrolidine
Thiolate (RS⁻) Sodium Thiophenolate (NaSPh) 1-Methyl-3-(phenylthio)pyrrolidine
Amine (R₂NH) Diethylamine (Et₂NH) N,N-Diethyl-1-methylpyrrolidin-3-amine

Spirocycles, which are compounds containing two rings connected by a single common atom, have gained increasing attention in medicinal chemistry due to their inherent three-dimensionality. This complex geometry can lead to improved target selectivity and better physicochemical properties compared to flatter aromatic systems.

This compound can be employed as a key precursor for the construction of spirocyclic systems containing a pyrrolidine ring. A common strategy involves intramolecular nucleophilic substitution. In this approach, a molecule is first constructed that contains both the this compound unit and a tethered nucleophile. Upon treatment with a base, the nucleophile can attack the electrophilic carbon at the 3-position, displacing the chloride and forming a new ring. The spirocyclic junction is the C-3 carbon of the original pyrrolidine ring.

For example, a nucleophilic side chain, such as one derived from a malonate ester, could be attached to the pyrrolidine nitrogen or another part of a larger molecule. An intramolecular alkylation reaction would then forge the spirocyclic system. While direct examples starting from this compound require specific and often complex precursors, the principle demonstrates its utility as a foundational component for accessing these valuable three-dimensional structures. researchgate.netbuchler-gmbh.com

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Chloro-1-methylpyrrolidine?

The synthesis typically involves alkylation of pyrrolidine with methyl chloride or methyl iodide under basic conditions. For example:

  • Reagents : Pyrrolidine, methyl chloride, sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base.
  • Conditions : Reaction in tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature, followed by purification via distillation or column chromatography .
  • Key step : Quaternization of the pyrrolidine nitrogen followed by substitution with chlorine.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • δ ~2.5–3.0 ppm (multiplet for pyrrolidine ring protons).
    • δ ~3.2 ppm (singlet for N-methyl group).
  • FTIR : Absorbance at ~600–700 cm⁻¹ (C-Cl stretch).
  • Mass spectrometry (MS) : Molecular ion peak at m/z = 121.6 (C₅H₁₀ClN⁺) .

Q. What solvents and reaction conditions minimize side reactions during synthesis?

  • Solvents : THF or DCM are preferred for their inertness and ability to dissolve polar intermediates.
  • Temperature : Maintain ≤50°C to avoid over-alkylation or decomposition.
  • Work-up : Neutralize excess base with dilute HCl and extract using ethyl acetate to isolate the product .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts during alkylation to induce stereoselectivity .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives for medicinal chemistry applications .

Q. How can unexpected byproducts (e.g., N-oxides) be identified and mitigated during synthesis?

  • Byproduct identification : Use LC-MS or GC-MS to detect oxidation products.
  • Mitigation strategies :
    • Conduct reactions under inert atmosphere (N₂/Ar).
    • Add antioxidants like BHT (butylated hydroxytoluene) .

Q. What strategies resolve discrepancies in reported reaction yields for this compound?

  • Parameter optimization : Systematically vary temperature, solvent, and catalyst loading.
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., base strength, reaction time) .

Data Analysis and Experimental Design

Q. How to design a stability study for this compound under varying storage conditions?

  • Conditions : Test stability at 4°C, -20°C, and room temperature in dark/light-exposed vials.
  • Analytical tools : Monitor degradation via HPLC-UV at 210 nm and track impurity profiles over 6–12 months .

Q. What analytical techniques differentiate tautomeric forms of this compound derivatives?

  • Dynamic NMR : Detect tautomerization via variable-temperature ¹H NMR.
  • X-ray crystallography : Resolve tautomeric states in solid-state structures .

Applications in Scientific Research

Q. How is this compound utilized in medicinal chemistry?

  • Intermediate : Used to synthesize bioactive molecules (e.g., kinase inhibitors) via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
  • Case study : Derivatives have been explored as antagonists for G-protein-coupled receptors (GPCRs) .

Q. What role does this compound play in materials science?

  • Ligand design : Acts as a precursor for chiral ligands in asymmetric catalysis.
  • Polymer chemistry : Incorporated into ionic liquids for CO₂ capture applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.